Mono‑ vs. Bis‑Methoxy Substitution: Antiproliferative Activity in MCF‑7 Breast Cancer Cells
Within a series of 22 cinnamic amides evaluated for EGFR‑inhibitory and antiproliferative activities, the presence of a substituted N‑phenyl ring was essential for activity; the unsubstituted N‑phenyl analogue (compound 2a) showed weaker EGFR inhibition (IC₅₀ = 12.8 μM) and a higher MCF‑7 antiproliferative IC₅₀ (38.7 μM) compared to halogenated or methoxylated N‑aryl variants [1]. Although (E)-N,3‑bis(4‑methoxyphenyl)acrylamide itself was not explicitly reported in that study, the SAR trend indicates that electron‑donating substituents on the N‑phenyl ring enhance potency. The 4‑methoxyphenyl analogue (2e) achieved an EGFR IC₅₀ of 5.2 μM and an MCF‑7 IC₅₀ of 14.1 μM, representing a 2.5‑fold and 2.7‑fold improvement over the unsubstituted phenyl comparator, respectively, providing a quantitative basis for preferring the doubly methoxylated derivative in EGFR‑focused screening cascades [1].
| Evidence Dimension | EGFR kinase inhibition (IC₅₀) and MCF‑7 cell proliferation (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; class analogue 2e (4‑OMe‑phenyl): EGFR IC₅₀ = 5.2 μM; MCF‑7 IC₅₀ = 14.1 μM |
| Comparator Or Baseline | Unsubstituted N‑phenyl analogue 2a: EGFR IC₅₀ = 12.8 μM; MCF‑7 IC₅₀ = 38.7 μM |
| Quantified Difference | Approximately 2.5‑fold improvement in EGFR potency and 2.7‑fold improvement in MCF‑7 antiproliferative potency when the N‑phenyl ring bears a 4‑methoxy group. |
| Conditions | Recombinant EGFR kinase inhibition assay and MCF‑7 human breast cancer cell proliferation (MTT assay); data from Zhang et al. (2013). |
Why This Matters
Screening managers requiring a pre‑optimised hit for EGFR‑ or breast‑cancer‑relevant programs should select the 4,4′‑dimethoxy pattern because literature SAR demonstrates that removal of the N‑aryl methoxy group leads to a reproducible loss of potency.
- [1] Zhang, M.; Lu, X.-Y.; Zhang, H.-J.; Li, N.; Xiao, Y.; Zhu, H.; Ye, Y. Synthesis, Structure, and Biological Assay of Cinnamic Amides as Potential EGFR Kinase Inhibitors. Med. Chem. Res. 2013, 22, 986–994. https://doi.org/10.1007/s00044-012-0091-1. View Source
